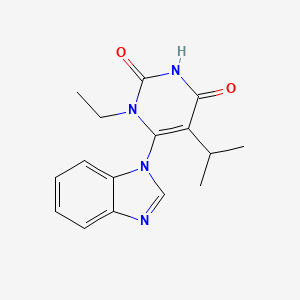
6-Benzoimidazol-1-yl-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione
Cat. No. B8450199
M. Wt: 298.34 g/mol
InChI Key: CCKHZWVTLMMDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08334295B2
Procedure details


This compound was made by a procedure similar to that used to prepare 6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile (90), except that benzoimidazole was used instead of 6-chloro-1H-indole-4-carbonitrile. LC-MS shows 299.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 9.32 (br, 1H), 7.97 (m, 2H), 7.43 (m, 2H), 7.30 (m, 1H), 3.60 (m, 1H), 3.20 (m, 1H), 1.98 (m, 1H), 1.10 (m, 9H).
Name
6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:24]#[N:25])C2C=[CH:7][N:8]([C:11]3[N:12]([CH2:22][CH3:23])[C:13](=[O:21])[NH:14][C:15](=[O:20])[C:16]=3[CH:17]([CH3:19])[CH3:18])[C:9]=2[CH:10]=1.N1C2C=CC=CC=2NC=1>>[N:8]1([C:11]2[N:12]([CH2:22][CH3:23])[C:13](=[O:21])[NH:14][C:15](=[O:20])[C:16]=2[CH:17]([CH3:19])[CH3:18])[C:9]2[CH:10]=[CH:2][CH:3]=[CH:4][C:24]=2[N:25]=[CH:7]1
|
Inputs


Step One
|
Name
|
6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=2C=CN(C2C1)C=1N(C(NC(C1C(C)C)=O)=O)CC)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(C=NC2=C1C=CC=C2)C2=C(C(NC(N2CC)=O)=O)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
